1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸

概要

説明

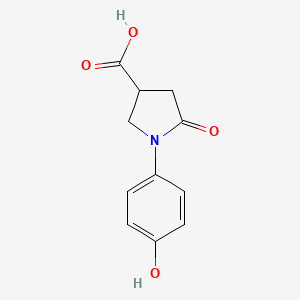

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a unique structure that includes a hydroxyphenyl group and a pyrrolidine ring

科学的研究の応用

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with this compound are mediated by molecular computations . The compound’s interaction with its targets results in the inhibition of HPPD, which has different effects on plants and animals .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolites were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea .

Result of Action

The inhibition of HPPD by 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid leads to different effects in plants and animals due to the different roles of HPPD in these organisms . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, organic acids, such as 3-(4-hydroxyphenyl)propionic acid and citric acid, were found to be effective predictors of the characteristics of diazotrophic assemblages across desert habitats . These environmental factors can modulate the community assembly and species co-occurrence patterns, thereby influencing the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, a common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

4-Hydroxyphenylacetic acid: Similar structure with a hydroxyphenyl group but lacks the pyrrolidine ring.

Ferulic acid derivatives: Contain hydroxyphenyl groups and are known for their antioxidant properties.

Uniqueness

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties

生物活性

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a hydroxyl group on the phenyl ring and a carboxylic acid functional group. Its molecular structure can be represented as follows:

This compound belongs to a class of molecules that have shown promise in combating drug-resistant pathogens and in cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against various Gram-positive bacteria and fungi. The compound has been evaluated for its effectiveness against multidrug-resistant strains, including:

- Staphylococcus aureus (MRSA)

- Enterococcus faecalis

- Clostridioides difficile

- Candida auris

The antimicrobial activity is thought to arise from the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The structure-activity relationship (SAR) studies indicate that modifications to the phenolic and carboxylic acid groups can significantly enhance potency against specific pathogens .

Anticancer Activity

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid also exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, notably:

- A549 (human lung adenocarcinoma)

- MCF7 (breast cancer)

Cytotoxicity Studies

In a comparative analysis using MTT assays, the compound showed significant cytotoxic effects on A549 cells with an IC50 value indicating effective concentration for inducing cell death. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 25 | Significant cytotoxicity observed |

| Cisplatin | A549 | 10 | Standard reference drug |

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were screened for their antimicrobial activity using broth microdilution methods. The results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL against resistant strains of S. aureus, suggesting a potential for development as new antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in A549 cells. The study revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. The findings support further exploration into its use as a therapeutic agent in lung cancer treatment .

特性

IUPAC Name |

1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEYOPOUMSTVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389800 | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-88-4 | |

| Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications were made to 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and what was their impact on antibacterial activity?

A1: Researchers synthesized a series of novel 1,4-disubstituted pyrrolidinone derivatives starting from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid []. These modifications involved incorporating various functional groups at the 1 and 4 positions of the pyrrolidinone ring. The modifications included:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。